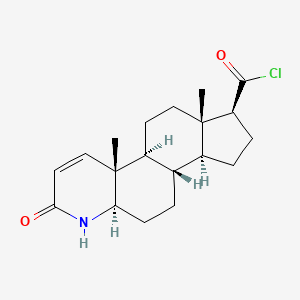
3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid Chloride is a synthetic compound that serves as an intermediate in the synthesis of various pharmaceutical agents. It is particularly notable for its role in the production of Finasteride, a 5alpha-reductase inhibitor used to treat conditions such as benign prostatic hyperplasia and androgenetic alopecia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid Chloride typically involves multiple steps, starting from steroidal precursors. The key steps include:
Oxidation: The initial steroidal compound undergoes oxidation to introduce the 3-oxo group.
Aza Modification: Introduction of the aza group at the 4-position.
Carboxylation: Carboxylation at the 17beta position.
Chlorination: Conversion of the carboxylic acid to its chloride form.
Industrial Production Methods
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts, controlled temperatures, and inert atmospheres to prevent degradation of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid Chloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the chloride group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative .
Aplicaciones Científicas De Investigación
3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid Chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its effects on enzyme inhibition, particularly 5alpha-reductase.
Medicine: Integral in the development of drugs like Finasteride, which are used to treat prostate conditions and hair loss.
Industry: Employed in the large-scale production of pharmaceutical agents
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of the enzyme 5alpha-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen. By inhibiting this enzyme, the compound reduces the levels of DHT, thereby alleviating conditions like benign prostatic hyperplasia and androgenetic alopecia .
Comparación Con Compuestos Similares
Similar Compounds
Finasteride: A direct derivative used for similar medical applications.
Dutasteride: Another 5alpha-reductase inhibitor with a broader spectrum of activity.
4-Aza-5alpha-androst-1-ene-3-one-17beta-carboxylic Acid: A structurally related compound used in similar contexts.
Uniqueness
What sets 3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid Chloride apart is its specific structural modifications, which make it a crucial intermediate in the synthesis of highly effective 5alpha-reductase inhibitors. Its unique combination of functional groups allows for targeted chemical reactions that are essential in pharmaceutical synthesis .
Propiedades
Fórmula molecular |
C19H26ClNO2 |
|---|---|
Peso molecular |
335.9 g/mol |
Nombre IUPAC |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl chloride |
InChI |
InChI=1S/C19H26ClNO2/c1-18-9-7-13-11(12(18)4-5-14(18)17(20)23)3-6-15-19(13,2)10-8-16(22)21-15/h8,10-15H,3-7,9H2,1-2H3,(H,21,22)/t11-,12-,13-,14+,15+,18-,19+/m0/s1 |
Clave InChI |
MRDQHUNRGMHNEB-MLGOENBGSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)Cl)CC[C@@H]4[C@@]3(C=CC(=O)N4)C |
SMILES canónico |
CC12CCC3C(C1CCC2C(=O)Cl)CCC4C3(C=CC(=O)N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


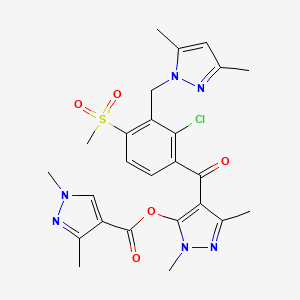
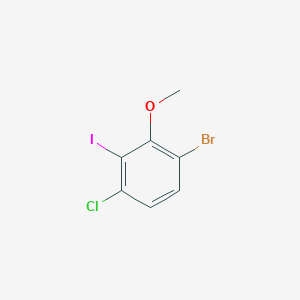
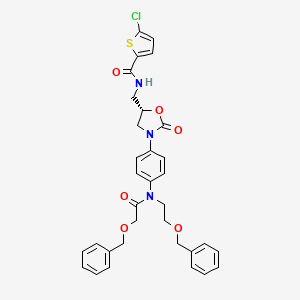

![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde](/img/structure/B13431567.png)
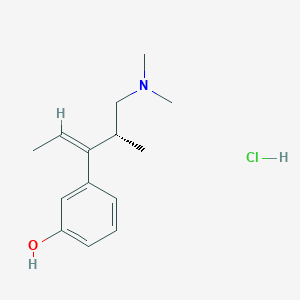
![(3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine;hydrochloride](/img/structure/B13431571.png)

![2-[(E)-[3-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B13431589.png)
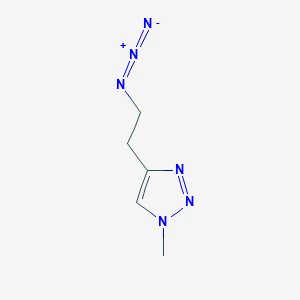
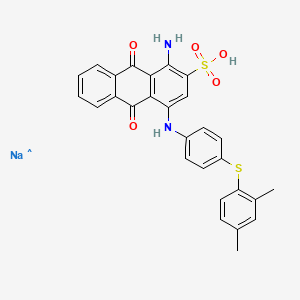
![1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine](/img/structure/B13431600.png)
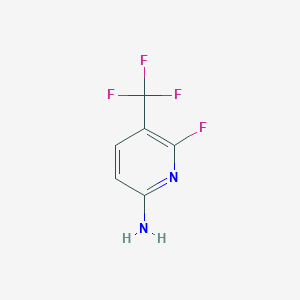
![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate](/img/structure/B13431609.png)
